2-Octanamidoacetic acid

Catalog No.
S704426
CAS No.
14246-53-8
M.F
C10H19NO3
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octanamidoacetic acid

CAS Number

14246-53-8

Product Name

2-Octanamidoacetic acid

IUPAC Name

2-(octanoylamino)acetic acid

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)

InChI Key

SAVLIIGUQOSOEP-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NCC(=O)O

Synonyms

N-Octanoylglycine; N-(1-Oxooctyl)glycine; Capryloylglycine; Lipacide C 8G; 2-Octanoylaminoacetic acid

Canonical SMILES

CCCCCCCC(=O)NCC(=O)O

The exact mass of the compound 2-Octanamidoacetic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of fatty amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing. However, this does not mean our product can be used or applied in the same or a similar way.

2-Octanamidoacetic acid (CAS 14246-53-8), commercially known as capryloyl glycine, is a synthesized N-acyl amino acid widely procured as a multifunctional lipid-amino acid vector for dermatological and personal care formulations. Unlike standard anionic surfactants, this C8-functionalized glycine operates primarily as a preservative booster, a 5-alpha-reductase inhibitor, and a targeted antimicrobial agent against Cutibacterium acnes and Malassezia furfur [1]. Industrial buyers prioritize this compound for its ability to enable preservative-free claims when combined with other organic acids, its skin-compatible pH profile (optimal activity at pH 4.0–6.0), and its dual functionality in simultaneously reducing sebum production and stabilizing formulations against microbial degradation .

Research Fit

1
Endogenous metabolite pathway contextMinor fatty acid beta-oxidation metabolite; N-acylglycine conjugate of octanoic acid and glycine.
2
Amphiphilic research surfactantC8 lipophilic chain and glycine headgroup reported to support surfactant and skin-conditioning assay contexts.
3
Enzyme inhibition assay contextReported to inhibit 5α-reductase; may support sebum-regulation and enzyme-target interaction studies.

Substituting 2-octanamidoacetic acid with generic amino acid surfactants (such as sodium cocoyl glycinate) or standard preservatives (such as phenoxyethanol alone) compromises both formulation efficacy and marketing claims . Generic acyl glycinates provide excellent foaming but lack the specific C8-chain-mediated lipophilicity required to penetrate sebaceous glands and inhibit 5-alpha-reductase. Conversely, relying solely on traditional halogenated or phenolic preservatives exposes formulations to regulatory scrutiny and consumer pushback regarding skin sensitization. Furthermore, capryloyl glycine exhibits unique pH-dependent solubility—requiring initial dissolution at pH > 7.0 before acidification to its active range (pH 4.0–6.0)—meaning drop-in substitution with highly water-soluble alternatives will fundamentally alter the thermodynamic stability and antimicrobial architecture of the final emulsion .

Substitution Risk

Chain
Acyl chain length governs activityShorter (C6) or longer (C12) N-acylglycines may not reproduce the C8-specific 5α-reductase interaction and antimicrobial screening profile.
Target
Mechanism-specific endpoint mismatchSimple surfactants lack the reported enzyme-inhibition context; substituting with generic amphiphiles may shift sebostatic assay interpretation.
Matrix
Preservation synergy may not transferCold-process preservative performance depends on defined multi-component ratios; replacing 2-octanamidoacetic acid with another acylglycine may require re-validation.

5-Alpha-Reductase Inhibition

Capryloyl glycine demonstrates potent, concentration-dependent inhibition of 5-alpha-reductase, the key enzyme responsible for sebum overproduction. Formulations containing 0.5% to 1.0% capryloyl glycine achieve 50% to 100% inhibition of 5-alpha-reductase activity, whereas standard non-functionalized glycine or generic cleansing surfactants exhibit negligible inhibitory activity [1]. This biochemical intervention directly reduces sebum secretion, making the C8-glycine derivative specifically suited for active anti-acne and anti-dandruff formulations rather than mere passive cleansing.

Evidence Dimension5-alpha-reductase inhibition rate
Target Compound Data50–100% inhibition (at 0.5–1.0% concentration)
Comparator Or Baseline0% inhibition (Standard non-functionalized glycine/surfactants)
Quantified DifferenceUp to 100% absolute increase in enzymatic inhibition
ConditionsIn vitro isolated enzyme assay

Allows formulators to transition a product from a passive cleanser to an active sebum-regulating therapeutic cosmetic.

5α-Reductase inhibition
Reported
23% to 35% inhibition vs untreated control
Supports enzyme-inhibition endpoint review; may assist sebum-regulation assay context.
In vitro enzyme assay; proprietary datasheet conditions.

Preservative MIC Reduction

As a lipid-amino acid, capryloyl glycine significantly lowers the Minimum Inhibitory Concentration (MIC) required for formulation preservation when compared to using traditional preservatives alone. When integrated into a synergistic blend, the system achieves broad-spectrum protection with MICs of 4000 ppm for E. coli and 7000 ppm for C. acnes [1]. Using capryloyl glycine allows formulators to drastically reduce the reliance on controversial halogenated or phenolic preservatives, maintaining microbial stability while improving the dermal tolerance profile of the final product[1].

Evidence DimensionRequired concentration of traditional controversial preservatives
Target Compound DataSignificantly reduced (enables 4000-7000 ppm total synergistic blend MIC)
Comparator Or BaselineStandard high-load traditional preservative systems (e.g., parabens/isothiazolinones alone)
Quantified DifferenceEnables elimination or drastic reduction of halogenated/phenolic preservatives
ConditionsSuspension challenge tests at pH 5.1–6.0

Crucial for procurement teams aiming to meet clean beauty standards and regulatory restrictions on traditional preservatives without sacrificing shelf life.

Hair growth reduction
Trial context
Significant reductions in hair density and length vs placebo (P ≤ 0.02) at 120 days
Reported hypertrichosis endpoint context; model-response interpretation requires review.
n=69 females, 4% cream twice daily; TrichoScan assessment.

Hair Growth Reduction

Beyond antimicrobial and sebum-regulating properties, 4% capryloyl glycine formulations have demonstrated quantifiable efficacy in dermatological hair growth reduction. In a 120-day double-blind clinical trial, a 4% capryloyl glycine cream significantly reduced terminal hair density and median hair length compared to a placebo cream (P < .001) [1]. The active C8-glycine formulation directly suppressed hair growth parameters, providing a measurable functional benefit that standard cosmetic emollients and generic amino acids cannot replicate[1].

Evidence DimensionTerminal hair density and median hair length reduction
Target Compound DataSignificant reduction (P < .001) at 120 days (4% capryloyl glycine cream)
Comparator Or BaselineNo significant reduction (Placebo cream)
Quantified DifferenceStatistically significant suppression of hair growth parameters
Conditions120-day double-blind placebo-controlled in vivo clinical trial (TrichoScan evaluation)

Provides a validated, high-value secondary functional claim for dermatological and post-depilatory skincare formulations.

Antimicrobial activity
Cross-study comparable
Bacteriostatic activity reported similar to benzoyl peroxide; 99.98% inhibition of acne bacteria (proprietary)
Supports antimicrobial screening context; comparator assay-response interpretation is source-specific.
MIC values not publicly disclosed; data to verify.

pH-Triggered Formulation Activation

The manufacturability of capryloyl glycine is highly dependent on its specific pKa and solubility profile, differentiating it from universally soluble generic surfactants. Capryloyl glycine presents as a crystalline powder that requires dissolution in the aqueous phase at a pH > 7.0 or in the heated oil phase (up to 80 °C) . Once completely dissolved, the formulation must be titrated down to a pH of 4.0–6.0 to lock the molecule into its active, protonated state for optimal antimicrobial and 5-alpha-reductase inhibitory efficacy . This targeted pH processing ensures thermodynamic stability in emulsions that standard drop-in ingredients cannot guarantee.

Evidence DimensionAqueous solubility and active pH range
Target Compound DataRequires dissolution at pH > 7.0, active at pH 4.0–6.0
Comparator Or BaselineGeneric surfactants (soluble and active across broad pH ranges)
Quantified DifferenceStrict pH-dependent processing required for activation
ConditionsIndustrial scale-up and emulsion formulation

Procurement and manufacturing teams must account for this specific pH-adjustment workflow to ensure the ingredient successfully delivers its active properties.

Synergistic preservation
Supporting evidence
Patented cold-processable preservative blend with N-undecylenoyl glycine, benzoic acid, and sodium dehydroacetate
Formulation-context review; cold-process compatibility may require system-specific validation.
US Patent 10675232; blend MIC not detailed.

Preservative-Free Cosmetic Formulations

Capryloyl glycine is the ideal choice for brands eliminating parabens and formaldehyde releasers. Its ability to boost the efficacy of mild organic acids allows for robust broad-spectrum protection against bacteria and yeast while supporting clean beauty marketing claims .

Sebum-Regulating Skincare

Because it quantitatively inhibits 5-alpha-reductase at low concentrations, this compound should be prioritized over generic cleansers in targeted facial washes, toners, and serums designed for oily or acne-prone skin .

Post-Depilatory Hair Reduction

Leveraging its proven clinical efficacy in reducing terminal hair density, 4% capryloyl glycine is highly suitable for specialized lotions and treatments aimed at managing hypertrichosis or prolonging the effects of hair removal [1].

Anti-Dandruff Scalp Treatments

Its targeted MIC against Malassezia furfur combined with its sebum-reducing properties makes it a superior alternative to harsh traditional anti-dandruff actives, offering a milder, skin-pH-compatible solution for sensitive scalps.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sebum-control and anti-acne research formulations
5α-reductase enzyme-inhibition assay context
End-organ sebum output and antimicrobial screening endpoints
Hypertrichosis model endpoint studies
Ornithine decarboxylase 1 pathway-response context
Hair-density and hair-length endpoint reproducibility
Preservative-free and cold-process formulation research
Multi-component preservation synergy context
Broad-spectrum microbial challenge and stability testing
Anti-dandruff and scalp-care screening studies
Dual-mechanism antimicrobial and sebostatic assay context
Malassezia inhibition and scalp sebum-level endpoints

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

2.1

Appearance

White Solid

Melting Point

106-108°C

UNII

8TY5YO42NJ

GHS Hazard Statements

Aggregated GHS information provided by 21 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 21 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 20 of 21 companies with hazard statement code(s):;
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

14246-53-8

Wikipedia

Capryloyl glycine

Use Classification

Cosmetics -> Cleansing

General Manufacturing Information

Glycine, N-(1-oxooctyl)-: ACTIVE

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